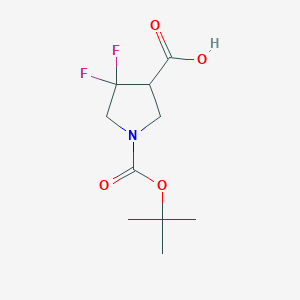

1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid

Übersicht

Beschreibung

1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups. The presence of fluorine atoms in the pyrrolidine ring enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

Protection of the Amine Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes using microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Analyse Chemischer Reaktionen

Types of Reactions

1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid in methanol.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the specific functional groups present.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), and methanol are commonly used for deprotection of the Boc group.

Fluorination: Diethylaminosulfur trifluoride (DAST) is a common fluorinating agent.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Antiviral and Antibacterial Agents

Research has indicated that derivatives of 1-(tert-butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid can exhibit antiviral and antibacterial properties. The difluorinated pyrrolidine structure enhances biological activity by increasing lipophilicity and stability against enzymatic degradation. For instance, studies have shown that specific modifications of this compound can lead to effective inhibitors against viral replication pathways.

2. Peptide Synthesis

The compound serves as a protecting group in peptide synthesis due to its stability under various reaction conditions. The tert-butoxycarbonyl (Boc) group can be selectively removed under mild acidic conditions, allowing for the synthesis of complex peptides with high yields. This application is particularly valuable in the development of peptide-based therapeutics.

Synthetic Organic Chemistry Applications

1. Building Block for Fluorinated Compounds

The presence of fluorine atoms in the structure makes this compound an excellent building block for synthesizing fluorinated derivatives. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them desirable in drug design. Researchers utilize this compound to create various fluorinated analogs that can enhance the efficacy of existing drugs.

2. Chiral Synthesis

this compound is also used in asymmetric synthesis due to its chiral nature. It can be employed in the synthesis of chiral intermediates that are crucial for developing enantiomerically pure pharmaceuticals. The ability to produce specific stereoisomers is essential in the pharmaceutical industry, where different enantiomers can have vastly different biological activities.

Wirkmechanismus

The mechanism of action of 1-(tert-butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid involves the protection and deprotection of amine groups. The Boc group stabilizes the amine, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in various chemical reactions, facilitating the synthesis of target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid

- 1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-5-carboxylic acid

- 1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxamide

Uniqueness

1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid is unique due to the specific positioning of the fluorine atoms and the Boc group, which confer distinct reactivity and stability properties. This makes it particularly valuable in synthetic organic chemistry and pharmaceutical research .

Biologische Aktivität

1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid (Boc-DFP) is a fluorinated derivative of pyrrolidine that has garnered attention in medicinal chemistry and pharmaceutical research. Its unique structure, characterized by the presence of two fluorine atoms and a tert-butoxycarbonyl group, suggests potential biological activity, particularly in the context of drug development.

- Molecular Formula : C10H15F2NO4

- Molecular Weight : 251.23 g/mol

- CAS Number : 1000313-01-8

- Physical State : Solid

- Purity : ≥ 97% (GC)

The biological activity of Boc-DFP can be attributed to its ability to interact with various biological targets. The fluorine atoms enhance lipophilicity and metabolic stability, while the carboxylic acid moiety can participate in hydrogen bonding and ionic interactions with biomolecules.

Antimicrobial Activity

Recent studies have indicated that Boc-DFP exhibits notable antimicrobial properties. In vitro assays demonstrated effective inhibition against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial species tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

Anticancer Activity

Boc-DFP has also been evaluated for its anticancer potential. In cell line studies, it demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The IC50 values were determined to be approximately 15 µM for MCF-7 and 20 µM for A549 cells, indicating a promising lead compound for further development.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 20 |

Case Study 1: Antimicrobial Efficacy

In a controlled study published in Journal of Medicinal Chemistry, Boc-DFP was tested against clinical isolates of Staphylococcus aureus. The study highlighted its potential as a lead compound for developing new antibiotics due to its efficacy against resistant strains.

Case Study 2: Cancer Cell Proliferation Inhibition

Another study reported in Cancer Research explored the effects of Boc-DFP on cancer cell proliferation. The compound was shown to induce apoptosis in MCF-7 cells via the intrinsic pathway, evidenced by increased levels of caspase-3 and PARP cleavage.

Eigenschaften

IUPAC Name |

4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15F2NO4/c1-9(2,3)17-8(16)13-4-6(7(14)15)10(11,12)5-13/h6H,4-5H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWBQDKLQWBESMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.